molecular formula C15H14N4O3 B11737353 Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate

Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate

Cat. No.: B11737353
M. Wt: 298.30 g/mol
InChI Key: JHVVLWHTDUYNPQ-UHFFFAOYSA-N
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Description

Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of phenylformamide with a pyrimidinylamine derivative, followed by esterification with methyl acrylate under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic and heterocyclic sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action for Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

methyl 2-benzamido-3-(pyrimidin-2-ylamino)prop-2-enoate

InChI

InChI=1S/C15H14N4O3/c1-22-14(21)12(10-18-15-16-8-5-9-17-15)19-13(20)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,20)(H,16,17,18)

InChI Key

JHVVLWHTDUYNPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CNC1=NC=CC=N1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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